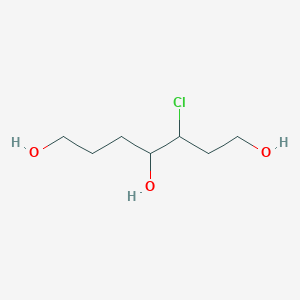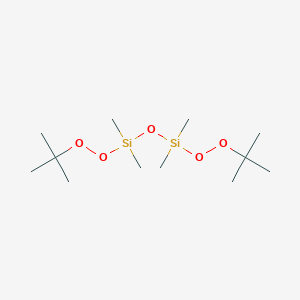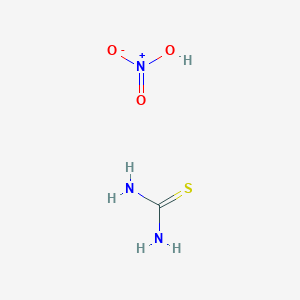![molecular formula C20H23N3O4S B14629705 S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide CAS No. 54784-69-9](/img/structure/B14629705.png)
S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide: is a synthetic compound that features a combination of benzyl and benzyloxycarbonyl groups attached to a cysteinylglycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with cysteine and glycine, which are amino acids.
Protection of Amino Groups: The amino groups of cysteine and glycine are protected using benzyloxycarbonyl chloride to form benzyloxycarbonyl-protected amino acids.
Coupling Reaction: The protected cysteine and glycine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide.
Benzylation: The thiol group of cysteine is benzylated using benzyl bromide in the presence of a base like sodium hydroxide.
Deprotection: The final step involves deprotecting the benzyloxycarbonyl groups under acidic conditions to yield S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide.
Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification would be common.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a protecting group for amino acids during synthesis.
Biology:
- Studied for its potential role in protein engineering and modification.
- Used in the synthesis of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the design of therapeutic peptides.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The benzyl group can be removed under specific conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
N-Benzyloxycarbonylglycine: Similar protecting group but lacks the cysteine moiety.
S-Benzylcysteine: Contains the benzyl group but lacks the glycine and benzyloxycarbonyl groups.
N-Benzyloxycarbonylcysteine: Contains the benzyloxycarbonyl group but lacks the glycine moiety.
Uniqueness: S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide is unique due to the combination of benzyl and benzyloxycarbonyl groups with a cysteinylglycinamide backbone. This combination allows for specific applications in peptide synthesis and provides unique reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54784-69-9 |
|---|---|
Molekularformel |
C20H23N3O4S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-benzylsulfanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O4S/c21-18(24)11-22-19(25)17(14-28-13-16-9-5-2-6-10-16)23-20(26)27-12-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,21,24)(H,22,25)(H,23,26) |
InChI-Schlüssel |
QFJHKOBGBFJVNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)


![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)


